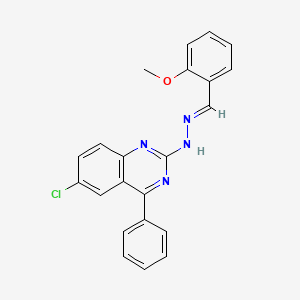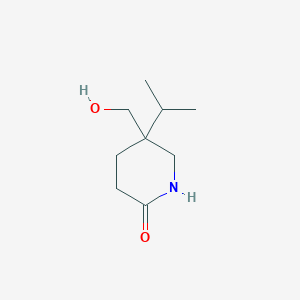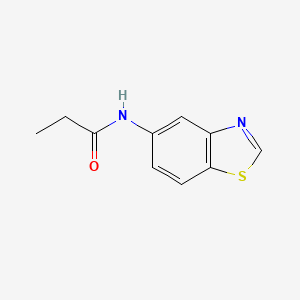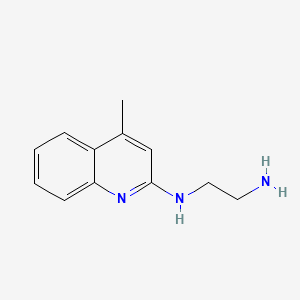
(E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline is a synthetic organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development
作用机制
Target of Action
Similar compounds, such as benzimidazole derivatives, have been reported to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that the compound is a schiff base , which are often involved in nucleophilic addition reactions, such as the Knoevenagel condensation . This reaction involves the addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in an α,β-unsaturated ketone .
Biochemical Pathways
Schiff bases, like this compound, are known to interact with various biochemical pathways, often acting as inhibitors or activators of certain enzymes .
Pharmacokinetics
Similar compounds, such as benzimidazole derivatives, have been reported to exhibit excellent bioavailability, safety, and stability profiles .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activities , suggesting that this compound may also have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound has been tested as a corrosion inhibitor of mild steel in a hydrochloric acid medium . The results showed a significant reduction in the corrosion rate of steel with the increase of the concentration of the Schiff base .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline typically involves the condensation of 2-methoxybenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the quinazoline ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazine moiety can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the hydrazine moiety can produce corresponding amines .
科学研究应用
(E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized as a corrosion inhibitor for metals and alloys in acidic environments.
相似化合物的比较
Similar Compounds
Similar compounds include other quinazoline derivatives with different substituents, such as:
- 2-(2-(2-methoxybenzylidene)hydrazinyl)-N′-(2,6-dichlorobenzylidene)-6-chloropyridine-4-carbohydrazide
- 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide
- N′-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide .
Uniqueness
What sets (E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, methoxybenzylidene hydrazine moiety, and phenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
IUPAC Name |
6-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c1-28-20-10-6-5-9-16(20)14-24-27-22-25-19-12-11-17(23)13-18(19)21(26-22)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQDYEPGMPABEY-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl (2E)-2-{[(R)-2-methylpropane-2-sulfinyl]imino}acetate](/img/structure/B2778618.png)
![4-[butyl(ethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2778619.png)

![Methyl 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2778622.png)
![5-(3-chlorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2778626.png)
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2778627.png)
![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)
![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B2778636.png)

![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)

![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2778641.png)
